

A Comparative Cost Analysis of Synthetic Routes to 3-Formyl-7-Azaindole

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Compound of Interest

Compound Name: *tert*-butyl 3-formyl-1*H*-pyrrolo[2,3-*b*]pyridine-1-carboxylate

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For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key building blocks is paramount. 3-formyl-7-azaindole is a critical intermediate in the synthesis of a variety of pharmacologically active compounds. This guide provides a comparative cost-analysis of three potential synthetic routes to this valuable molecule: the Vilsmeier-Haack reaction, the Reimer-Tiemann reaction, and the Duff reaction. The analysis includes detailed experimental protocols, a summary of quantitative data, and a cost breakdown for each route.

Executive Summary

This guide evaluates three distinct chemical pathways for the formylation of 7-azaindole to produce 3-formyl-7-azaindole. The Vilsmeier-Haack reaction stands out as the most well-established and highest-yielding method. The Reimer-Tiemann and Duff reactions, while common formylation methods for other aromatic compounds, are less documented for 7-azaindole and are projected to have significantly lower yields, making them less economically viable for large-scale production.

Synthetic Route Overview

The following diagram illustrates the three synthetic pathways for the preparation of 3-formyl-7-azaindole from 7-azaindole.

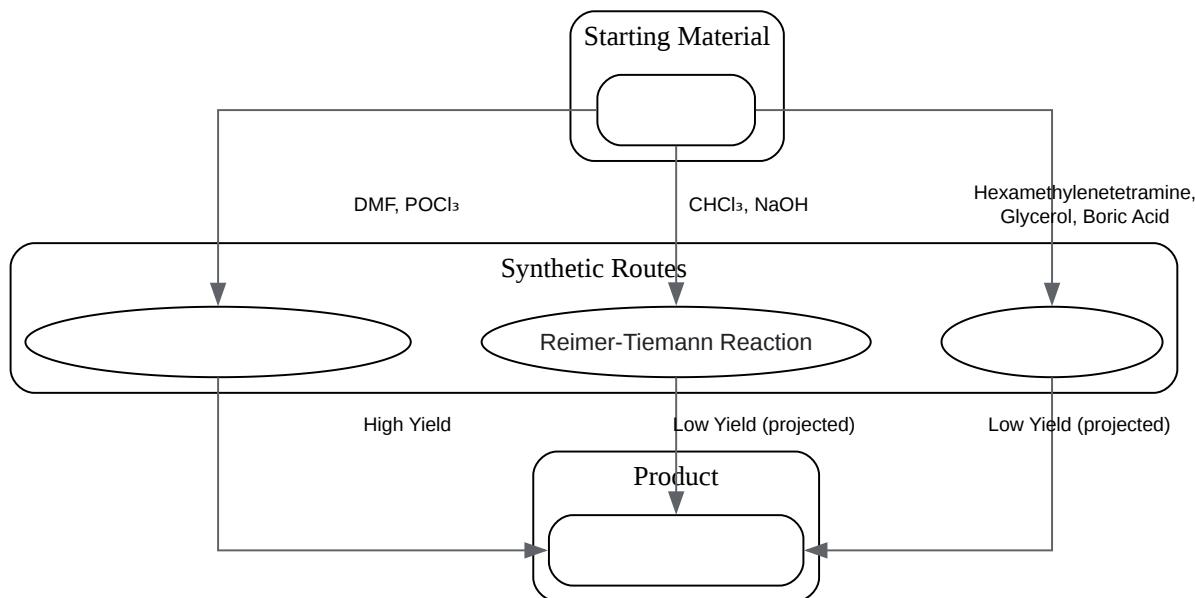
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Figure 1: Synthetic pathways to 3-formyl-7-azaindole.

Cost-Analysis and Route Comparison

The following table summarizes the key quantitative data for each synthetic route, including the cost of reagents, reaction conditions, and an estimated cost per gram of the final product. Prices for reagents are based on currently available market data and may vary depending on the supplier and scale of purchase.

Parameter	Vilsmeier-Haack Reaction	Reimer-Tiemann Reaction (Projected)	Duff Reaction (Projected)
Starting Material	7-Azaindole	7-Azaindole	7-Azaindole
Reagents	Phosphorus oxychloride, Dimethylformamide	Chloroform, Sodium hydroxide	Hexamethylenetetramine, Glycerol, Boric acid
Number of Steps	1	1	1
Overall Yield (%)	~85%	<10% (estimated)	<15% (estimated)
Reaction Time	4-6 hours	6-12 hours	8-16 hours
Purification Method	Column chromatography	Column chromatography	Column chromatography
Cost of 7-Azaindole (\$/g)	13.93[1]	13.93[1]	13.93[1]
Cost of Reagents (\$/mole of 7-azaindole)	~1.50	~0.50	~1.00
Estimated Cost per Gram of Product (\$/g)	~18-20	>150	>100

Experimental Protocols

Route 1: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.

Workflow:



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Methodology:

- In a round-bottom flask, dissolve 7-azaindole (1 equivalent) in anhydrous dimethylformamide (DMF, 10-15 equivalents).
- Cool the solution to 0°C in an ice bath.
- Slowly add phosphorus oxychloride (POCl₃, 1.5-2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium hydroxide (NaOH) until the pH is approximately 8-9.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 3-formyl-7-azaindole.

Route 2: Reimer-Tiemann Reaction (Projected)

The Reimer-Tiemann reaction is typically used for the ortho-formylation of phenols. Its application to 7-azaindole is not well-documented and is expected to result in low yields due to the nature of the substrate.

Methodology:

- Dissolve 7-azaindole (1 equivalent) and a large excess of sodium hydroxide (NaOH, 10-20 equivalents) in a mixture of water and a phase-transfer catalyst (e.g., a quaternary ammonium salt).
- Heat the mixture to 60-70°C.
- Add chloroform (CHCl₃, 3-5 equivalents) dropwise to the vigorously stirred mixture.
- Maintain the reaction at 60-70°C for 6-12 hours.
- Cool the reaction mixture and acidify with dilute hydrochloric acid (HCl).
- Extract the product with an organic solvent.
- Dry the organic layer and concentrate under reduced pressure.
- Purify by column chromatography.

Route 3: Duff Reaction (Projected)

The Duff reaction is another method for the formylation of electron-rich aromatic compounds, particularly phenols and anilines. Similar to the Reimer-Tiemann reaction, its efficacy on 7-azaindole is not well-established.

Methodology:

- Mix 7-azaindole (1 equivalent), hexamethylenetetramine (1.5-2 equivalents), and boric acid (1-1.5 equivalents) in glycerol.
- Heat the mixture to 150-160°C for 8-16 hours.
- Cool the reaction mixture and hydrolyze by adding a mixture of water and sulfuric acid.
- Heat the mixture at reflux for 1-2 hours.
- Cool and extract the product with an organic solvent.
- Dry the organic layer and concentrate.

- Purify by column chromatography.

Conclusion

Based on the available data and established chemical principles, the Vilsmeier-Haack reaction is the most economically viable and efficient method for the synthesis of 3-formyl-7-azaindole. While the Reimer-Tiemann and Duff reactions present theoretical alternatives, their projected low yields make them impractical for cost-effective production. For researchers and professionals in drug development, optimizing the Vilsmeier-Haack protocol for their specific needs will likely yield the best results in terms of both cost and efficiency. Further investigation into optimizing the less conventional routes could be a subject of academic interest but is unlikely to compete with the Vilsmeier-Haack reaction in a production setting.

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References

- 1. 7-Azaindole, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
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